3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Description
The research in the area of pyrazolo[3,4-b]quinolin-5-one derivatives is driven by their potential applications due to their unique structural and chemical properties. These compounds have been synthesized and studied for their diverse chemical reactions and biological activities.
Synthesis Analysis
The synthesis of related tricyclic linear 3,7,7-trimethyl pyrazolo[3,4-b]quinolin-5-ones involves reactions of 5-amino-3-methyl-1H-pyrazole with dimedone and aldehydes, offering good yields through a regioselective process (Quiroga et al., 2001). This methodology provides a basis for synthesizing structurally similar compounds.
Molecular Structure Analysis
The molecular structure of these compounds has been characterized by various spectroscopic methods. For instance, the supramolecular structure of a closely related compound, 3,7,7-trimethyl-4-(β-naphthyl)-4,7,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5(6H)-one, was analyzed, revealing a hydrogen-bonding pattern forming anti-parallel chains and corrugated sheets (Cannon et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of pyrazolo[3,4-b]quinolin-5-ones includes various reactions under catalyst-free conditions, leading to diverse derivatives with potential biological and pharmacological activities (Ezzati et al., 2017). These reactions often yield high selectivity and good to high product yields.
Scientific Research Applications
Synthesis Methods and Chemical Properties
- The regioselective synthesis of tricyclic compounds including 3,7,7-trimethyl-4,7,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5(6H)-ones has been demonstrated through reactions of amino-pyrazoles with dimedone and aldehydes, highlighting a methodology that yields these compounds in good outcomes. This research also delves into the reaction mechanism and structural studies of the tautomeric forms of these compounds (Quiroga et al., 2001).
- Innovative one-pot synthesis methods in aqueous media have been developed for pyrazolo[3,4-b]quinolin-5(6H)-one derivatives, showcasing convenient operation, higher yields, and environmentally friendly procedures compared to previous methods. This approach leverages the three-component reaction of aromatic aldehydes, phenylpyrazolamine, and dimedone (Wang & Shi, 2012).
- Efficient synthesis techniques utilizing ionic liquids for pyrazolo[3,4‐b]quinolin‐5(6H)‐one derivatives have been explored. This method highlights advantages such as easier work-up, milder reaction conditions, and short reaction times, positioning it as an environmentally benign alternative (Shi & Yang, 2011).
properties
IUPAC Name |
3,7,7-trimethyl-4-thiophen-2-yl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-9-13-15(12-5-4-6-22-12)14-10(18-16(13)20-19-9)7-17(2,3)8-11(14)21/h4-6,15H,7-8H2,1-3H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMYFDMCVMPKBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one |
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